N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide
Description
N-(Pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a cyclopentanecarboxamide substituent. This scaffold is part of a broader class of pyrazolo-fused heterocycles, which are pharmacologically significant due to their versatility in modulating enzyme activity and receptor binding. The compound’s structural uniqueness lies in its pyridine-based fused ring system (one nitrogen atom in the six-membered ring) and the bulky cyclopentane moiety, which distinguishes it from pyrazolo[1,5-a]pyrimidine derivatives (two nitrogen atoms in the six-membered ring) .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylcyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(10-3-1-2-4-10)15-11-6-8-16-12(9-11)5-7-14-16/h5-10H,1-4H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIRGWYWDUVBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide typically involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is facilitated by the dual reactivity function of N-aminopyridinium ylides, which serve as both a 1,3-dipole and a nitrogen source . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide and related compounds. Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant inhibitory effects on various cancer cell lines.
Case Study: Dual CDK2/TRKA Inhibition
A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to this compound, showed broad-spectrum anticancer activity with a mean growth inhibition of 43.9% across 56 cell lines. These compounds were identified as dual inhibitors for cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), suggesting a promising avenue for developing new anticancer therapeutics .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of various protein kinases involved in disease pathways.
Case Study: PI3 Kinase Inhibition
Research into pyrazolo[1,5-a]pyridines has indicated their efficacy as selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K). This pathway is crucial in cancer progression and metabolism. The ability of this compound to inhibit this kinase could provide a therapeutic strategy for targeting cancers with aberrant PI3K signaling .
Pharmaceutical Development
The structural characteristics of this compound make it a candidate for further pharmaceutical development. Its dual heterocyclic structure enhances its interactions with biological targets compared to simpler analogs.
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Pyrazolo[1,5-a]pyridine derivatives | Contains pyrazolo ring | Known for anticancer activity |
| Isoxazole derivatives | Contains isoxazole ring | Exhibits anti-inflammatory properties |
| Pyrazole-based carboxamides | Similar amide functional group | Potential antituberculosis agents |
This table illustrates the diverse potential applications stemming from the structural features common among these compounds .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step synthetic routes that can be optimized through modern techniques such as microwave-assisted synthesis. Structural modifications can enhance its biological activity and solubility profiles .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyridine core (one nitrogen in the six-membered ring).
- Analog from : Pyrazolo[1,5-a]pyrimidine core (two nitrogens in the six-membered ring).
- Impact : The reduced nitrogen count in the pyridine core may alter electronic properties, hydrogen-bonding capacity, and steric interactions compared to pyrimidine derivatives. This can influence target selectivity and metabolic stability .
Substituent Effects on Bioactivity
Table 1: Comparative Bioactivity of Pyrazolo-Fused Carboxamides
- Key Observations :
- Substituent bulk and polarity significantly affect target specificity. For example, the N-butyl group in 5a enhances cathepsin K inhibition, while the aromatic 2-picolyl group in 5c favors cathepsin B .
- The cyclopentanecarboxamide group in the target compound introduces a rigid, lipophilic structure. This may improve membrane permeability compared to linear alkyl chains (e.g., 5a ) but could reduce solubility .
Research Implications and Gaps
- Target Compound Advantages : The cyclopentane group may confer metabolic stability and prolonged half-life compared to smaller substituents.
- Limitations: No direct bioactivity data are available for the target compound. Testing against cathepsins or kinases (as in ) is needed to validate hypotheses.
- Contradictions : While pyrimidine cores favor cathepsin inhibition (), pyridine cores might shift activity toward other targets (e.g., kinases or GPCRs) due to electronic differences .
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a unique structural framework that contributes to its biological activity. The compound is characterized by a pyrazolo[1,5-a]pyridine core linked to a cyclopentanecarboxamide moiety, which enhances its interaction with biological targets.
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. It is primarily investigated for its role as an enzyme inhibitor or receptor modulator , which can lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as PI3 kinase. Research indicates that certain derivatives exhibit selective inhibition of the p110α isoform of PI3 kinase, impacting cell proliferation and survival pathways .
- Receptor Modulation : The compound can modulate receptor activities, potentially leading to anti-inflammatory and neuroprotective effects.
Biological Activities
This compound has been studied for several biological activities:
- Anticancer Activity : Preclinical studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds derived from the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant tumor growth inhibition in xenograft models .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, although further research is needed to elucidate this activity fully.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Modifications at specific positions on the pyrazole ring can significantly affect enzyme selectivity and potency.
- Substituents on the cyclopentanecarboxamide moiety also influence the overall biological profile .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives. Below are notable findings:
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of pyrazole and pyrimidine precursors, followed by functionalization. For example, a three-step protocol includes cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with substituted ketoesters, hydrolysis of the ester group, and bis(pentafluorophenyl) carbonate (BPC)-mediated amidation to introduce the cyclopentanecarboxamide moiety . Regioselective one-pot syntheses using novel catalysts (e.g., for pyrazolo[1,5-a]pyrimidines) can improve efficiency and yield .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Characterization relies on 1H/13C NMR for confirming substituent positions and stereochemistry, HPLC for purity assessment (>95%), and mass spectrometry (HRMS or LC-MS) for molecular weight verification. For example, NMR data for similar compounds are reported in Supporting Information of published medicinal chemistry studies .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cathepsin K/B, kinases) due to structural similarity to bioactive pyrazolo[1,5-a]pyrimidines. For cathepsin K, use fluorogenic substrates (IC50 determination) as in studies showing ~25 µM inhibition with N-butylcarboxamide derivatives . Kinase profiling (e.g., CDK2, IRAK4) is also relevant, as pyrazolo[1,5-a]pyrimidines are known kinase inhibitors .
Advanced Research Questions
Q. How can substituent effects be optimized to enhance target selectivity (e.g., kinase vs. protease inhibition)?
- Methodological Answer :
- Position 3 : Electron-withdrawing groups (e.g., trifluoromethyl) improve kinase inhibition by modulating electronic properties .
- Position 5 : Cyclopentanecarboxamide enhances metabolic stability compared to linear alkyl chains .
- Position 7 : Aromatic or heteroaromatic substituents (e.g., picolyl) increase cathepsin B affinity .
- Use molecular docking and SAR studies to correlate substituent effects with activity, as demonstrated in CDK2 and IRAK4 inhibitor designs .
Q. How to address discrepancies in synthetic yields reported for pyrazolo[1,5-a]pyrimidine intermediates?
- Methodological Answer :
- Catalyst selection : Novel catalysts (e.g., ) may improve regioselectivity versus traditional bases like K2CO3 .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) favor cyclization, while protic solvents may lead to side reactions .
- Temperature control : Higher temperatures (80–95°C) are critical for cyclocondensation but may degrade sensitive intermediates .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Off-target profiling : Use broad-panel enzyme assays (e.g., Eurofins Pharma Discovery Services) to identify unintended targets.
- Metabolic stability assays : Compare microsomal half-lives (e.g., human liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .
- Crystallography : Resolve binding modes of high- vs. low-activity analogs, as done for pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
